molecular formula C12H17ClN2 B1396331 1-isobutyl-1H-indol-4-amine hydrochloride CAS No. 1322605-09-3

1-isobutyl-1H-indol-4-amine hydrochloride

Cat. No. B1396331
M. Wt: 224.73 g/mol
InChI Key: QZGMMCCPYJYNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1-isobutyl-1H-indol-4-amine hydrochloride can be represented by the SMILES string CC(C)Cn1ccc2c(cccc12)N .

Scientific Research Applications

Synthesis and Structural Insights

  • Indole derivatives, including those similar to 1-isobutyl-1H-indol-4-amine hydrochloride, are synthesized through various methods, including cyclocondensation reactions of β-ethyltho-β-indolyl-α, β-unsaturated ketones with hydroxylamine hydrochloride, resulting in eco-friendly and regioselective synthesis of indole derivatives with potential biological activities (Jia et al., 2021).

Potential Biological Activities

  • Studies on indole derivatives have demonstrated a range of biological activities, including antitumor properties, which may be relevant to 1-isobutyl-1H-indol-4-amine hydrochloride. For instance, certain indole derivatives have shown promise as new classes of antineoplastic agents, suggesting the potential of indole compounds in cancer research and therapy (Nguyen et al., 1990).

Catalytic Applications

  • Indole derivatives have also been explored for their catalytic applications in organic synthesis, such as the use of N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids derived from indole structures for the synthesis of indoles and 1H-tetrazoles, showcasing the versatility of indole compounds in facilitating chemical reactions (Ghumro et al., 2017).

Green Chemistry Approaches

  • The synthesis of indole derivatives, including those structurally related to 1-isobutyl-1H-indol-4-amine hydrochloride, often incorporates principles of green chemistry. For example, the synthesis of 3-(isoxazol-5-yl)indoles from β-ethylthio-β-indolyl-α, β-unsaturated ketones in water underlines the emphasis on eco-friendly and sustainable methods in the development of indole-based compounds (Jia et al., 2021).

properties

IUPAC Name

1-(2-methylpropyl)indol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c1-9(2)8-14-7-6-10-11(13)4-3-5-12(10)14;/h3-7,9H,8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGMMCCPYJYNAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isobutyl-1H-indol-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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